

physical properties of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B1267454

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one

This guide provides a comprehensive overview of the physical and spectroscopic properties of **6-Amino-1,2,3,4-tetrahydronaphthalen-1-one** (also known as 6-Amino-1-tetralone), a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The data and protocols presented are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physical and Chemical Properties

6-Amino-1,2,3,4-tetrahydronaphthalen-1-one is a solid at room temperature, with its appearance ranging from beige to a light yellow or brown powder or crystal.[3][4] It is known to be sensitive to moisture and should be stored under an inert gas in refrigerated conditions (0-10°C) to maintain its stability.

The following table summarizes its key physical and chemical properties.

Property	Value	Reference
IUPAC Name	6-amino-3,4-dihydro-2H-naphthalen-1-one	[5]
Synonyms	6-Amino-1-tetralone, 6-Amino-3,4-dihydro-1(2H)-naphthalenone	
CAS Number	3470-53-9	
Molecular Formula	C ₁₀ H ₁₁ NO	[1][5]
Molecular Weight	161.20 g/mol	[4][5]
Appearance	Beige to yellow or brown powder/crystal	[3][4]
Melting Point	128-132 °C	[1]
Solubility	Soluble in Methanol	
Purity	Typically ≥97%	[5]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of organic compounds.[6] The data presented below for **6-Amino-1,2,3,4-tetrahydronaphthalen-1-one** are consistent with its defined structure.

Spectroscopy	Data	Reference
^1H NMR	(400 MHz, CDCl_3) δ : 2.05 (quint, $J = 6.4$ Hz, 2H), 2.56 (t, $J = 6.4$ Hz, 2H), 2.81 (t, $J = 6.4$ Hz, 2H), 4.28 (br, 2H), 6.41 (d, $J = 2.0$ Hz, 1H), 6.53 (dd, $J = 8.4$, 2.0 Hz, 1H), 7.87 (d, $J = 8.4$ Hz, 1H)	[1]
^{13}C NMR	(100 MHz, CDCl_3) δ : 23.2, 29.9, 38.7, 112.3, 113.0, 123.6, 129.6, 147.0, 151.4, 197.0	[1]
Infrared (IR)	(film) ν : 3423, 3349, 3239, 1567, 1553, 1356, 1325, 1292 cm^{-1}	[1]
Mass Spec. (MS)	(EI) m/z : 161 ($[\text{M}]^+$, 76%), 133 (100%), 105 (28%)	[1]
Elemental Analysis	Calculated for $\text{C}_{10}\text{H}_{11}\text{NO}$: C, 74.51%; H, 6.88%; N, 8.69%	[1]

Experimental Protocols

The following sections detail generalized methodologies for determining the key physical properties discussed in this guide.

Melting Point Determination

The melting point is a critical physical property for assessing the purity of a solid organic compound.[7]

Apparatus:

- Melting point apparatus (e.g., Vernier Melt Station, Thomas-Hoover Uni-Melt)

- Capillary tubes (sealed at one end)
- Sample of **6-Amino-1,2,3,4-tetrahydronaphthalen-1-one**
- Spatula

Procedure:

- Sample Preparation: Finely crush a small amount of the crystalline sample on a watch glass.
- Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the bottom.
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Heating:
 - For an unknown compound or for a first determination, heat the sample rapidly to find an approximate melting range.
 - Allow the apparatus to cool.
 - For an accurate measurement, begin heating at a rate of approximately 10-20°C per minute until the temperature is about 20°C below the approximate melting point.
 - Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.
- Observation and Recording:
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
 - Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).
 - A pure compound should exhibit a sharp melting range of 1-2°C.

Spectroscopic Analysis

The following are generalized protocols for obtaining the spectroscopic data used to characterize the compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in an NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer's probe. The instrument is tuned to the specific nucleus being observed (^1H or ^{13}C) and the magnetic field is "locked" onto the deuterium signal of the solvent.
- **Data Acquisition:** A series of radiofrequency pulses are applied to the sample. The resulting free induction decay (FID) signal is recorded.
- **Data Processing:** The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and integrated to provide the final NMR plot.

3.2.2. Infrared (IR) Spectroscopy

- **Sample Preparation (Film/Neat):** If the sample is a solid, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact.
- **Background Scan:** A background spectrum of the empty instrument (with a clean ATR crystal) is recorded to subtract signals from atmospheric CO_2 and water vapor.
- **Sample Scan:** The sample is scanned with infrared radiation. The instrument records the frequencies at which the sample absorbs IR radiation, corresponding to the vibrational frequencies of its functional groups.
- **Spectrum Generation:** The final spectrum is generated by ratioing the sample scan against the background scan, typically plotted as percent transmittance versus wavenumber (cm^{-1}).

3.2.3. Mass Spectrometry (MS)

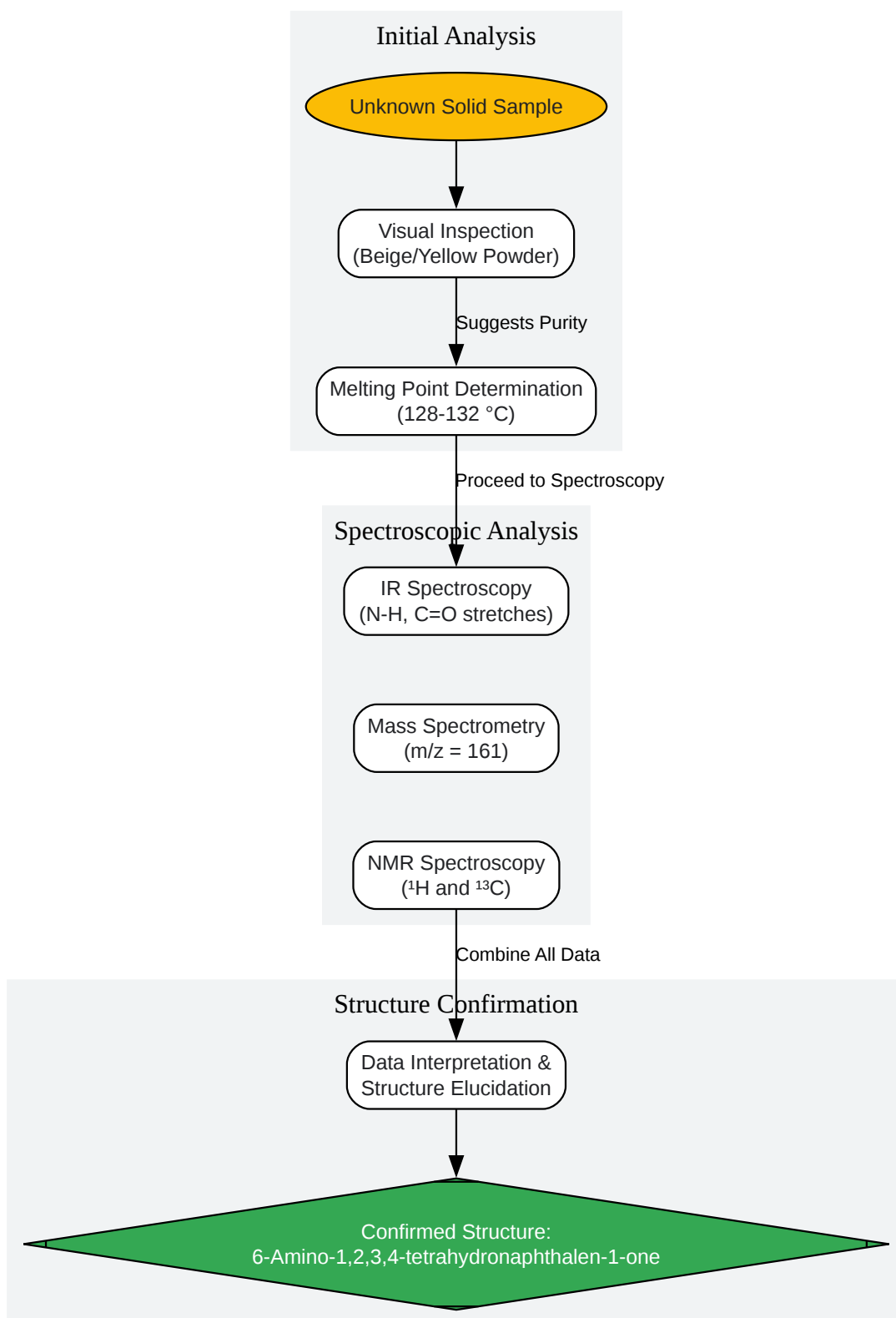
- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer.
- **Ionization:** The sample is vaporized and then ionized. For Electron Impact (EI) ionization, the gaseous molecules are bombarded with a high-energy electron beam, causing them to fragment and form a molecular ion ($[M]^+$) and various fragment ions.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of ions at each m/z value.
- **Mass Spectrum:** The data is plotted as relative abundance versus m/z , yielding the mass spectrum.

Visualization

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the identification and characterization of an unknown sample, culminating in its confirmation as **6-Amino-1,2,3,4-**

tetrahydronaphthalen-1-one using the physical and spectroscopic methods described.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nbino.com [nbino.com]
- 3. 6-Amino-3,4-dihydro-1(2H)-naphthalenone | 3470-53-9 [chemicalbook.com]
- 4. 6-Amino-1-tetralone | CymitQuimica [cymitquimica.com]
- 5. 6-Amino-1-tetralone, 97% | Fisher Scientific [fishersci.ca]
- 6. api.pageplace.de [api.pageplace.de]
- 7. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [physical properties of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267454#physical-properties-of-6-amino-1-2-3-4-tetrahydronaphthalen-1-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com